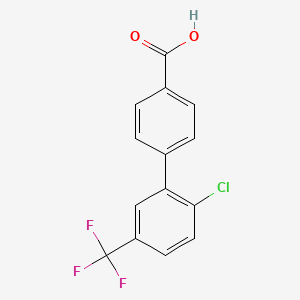

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is a biphenyl derivative featuring a benzoic acid moiety linked to a substituted phenyl ring. The substituents—a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5—impart distinct electronic and steric properties. Its molecular formula is C₁₄H₈ClF₃O₂, with a molecular weight of 324.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a significant reaction for this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boron Reagents: Essential for Suzuki–Miyaura coupling.

Oxidizing and Reducing Agents: Used in specific oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its biphenyl backbone and substituent arrangement. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Key Observations:

Biphenyl vs. Single Phenyl Systems: The target compound and CAS 926234-95-9 are biphenyl derivatives, whereas others (e.g., CAS 657-06-7) are monosubstituted benzoic acids. Single-phenyl analogs like CAS 657-06-7 are smaller (MW 224.57 vs. 324.67), which may improve solubility but reduce target specificity .

Substituent Positions :

- In the target compound, the 2-Cl and 5-CF₃ groups create a meta-para substitution pattern on the attached phenyl ring. Comparatively, CAS 926234-95-9 has 4-Cl and 3'-CF₃, altering the electronic environment. Positional differences affect dipole moments and acidity (pKa) of the benzoic acid group .

Functional Group Additions: Derivatives like 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid () incorporate sulfamoyl groups, enhancing hydrogen-bonding capacity and altering pharmacokinetic profiles .

Electronic and Physicochemical Properties

- Acidity : The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group (EWG), increasing the benzoic acid’s acidity. The target compound’s pKa is likely lower than analogs with weaker EWGs (e.g., -OCH₃) but higher than those with additional EWGs like sulfonamides .

- Lipophilicity : The -CF₃ group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability. Comparatively, fluorine-substituted analogs (e.g., 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid) may have slightly lower logP due to fluorine’s smaller size .

Biological Activity

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid, a compound characterized by its unique trifluoromethyl and chloro substituents, has garnered attention in various fields of biological research. This article synthesizes available literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

The compound belongs to the class of benzoic acids and can be synthesized through various chemical reactions, including acylation and nucleophilic substitution. Its structural formula is represented as follows:

Antibacterial Activity

Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid exhibit notable antibacterial properties. In a study involving salicylanilide derivatives, these compounds demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with minimal inhibitory concentrations (MICs) as low as 1 μmol/L . Specifically, the presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability and efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antibacterial Activity of Salicylanilide Derivatives

| Compound | MIC (μmol/L) | Target Organism |

|---|---|---|

| 4a | ≤ 1 | M. tuberculosis |

| 4b | ≥ 0.49 | Bacillus subtilis |

| 4c | > 500 | Escherichia coli |

Antifungal Activity

The antifungal potential of compounds related to 4-(trifluoromethyl)benzoic acid has also been explored. In vitro studies showed that certain salicylanilide esters exhibited antifungal activity against various molds, with MICs comparable to standard antifungal agents . However, the specific activity against common fungal pathogens was variable.

Table 2: Antifungal Activity of Salicylanilide Esters

| Compound | MIC (μmol/L) | Target Organism |

|---|---|---|

| 5a | ≤ 62.5 | Candida albicans |

| 5b | ≥ 125 | Aspergillus niger |

Anticancer Activity

Emerging studies have begun to investigate the anticancer properties of this compound and its derivatives. The structure-activity relationship (SAR) analyses indicate that modifications at the benzoic acid moiety can significantly influence cytotoxicity against various cancer cell lines. For instance, certain derivatives showed promising results in inhibiting cell proliferation in breast and lung cancer models .

Case Study: Anticancer Efficacy

In a recent study, a series of derivatives based on the benzoic acid framework were evaluated for their ability to inhibit cancer cell growth. The findings revealed that specific substitutions led to enhanced cytotoxicity with IC50 values ranging from 10 to 30 μM against several cancer cell lines .

Table 3: Anticancer Activity of Benzoic Acid Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 6a | 15 | MCF-7 (Breast Cancer) |

| 6b | 25 | A549 (Lung Cancer) |

Q & A

Q. Basic: What are the recommended synthetic routes for 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid?

Methodological Answer:

The synthesis typically involves halogenation and coupling reactions. For example, a chloro-substituted aromatic intermediate may undergo Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. Hydrolysis of the resulting ester or nitrile intermediate under acidic or basic conditions yields the benzoic acid moiety . Reflux conditions (e.g., using HCl or NaOCl as reagents) are critical for achieving high yields, as noted in analogous benzoic acid syntheses . Purification via recrystallization or column chromatography is recommended to isolate the final product.

Q. Advanced: How can reaction conditions be optimized to suppress competing side reactions (e.g., dehalogenation or over-fluorination)?

Methodological Answer:

Side reactions can be minimized by:

- Temperature Control: Lowering reaction temperatures reduces radical-mediated dehalogenation, particularly for chloro-substituted intermediates .

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions, avoiding unwanted by-products .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates while stabilizing reactive species .

Monitor progress via TLC or HPLC to identify side products early .

Q. Basic: Which computational tools are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina efficiently predicts binding modes by sampling ligand conformations and scoring interactions using a hybrid force field .

- Force Fields: The ff99SB force field (AMBER) provides accurate backbone dihedral parameters for simulating protein-ligand interactions .

- Electrostatic Calculations: Particle Mesh Ewald (PME) methods handle long-range electrostatic interactions in molecular dynamics simulations, critical for modeling the trifluoromethyl group’s polarity .

Q. Advanced: How to address discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

- Force Field Validation: Compare simulated hydration free energies (using TIP3P or TIP4P water models) with experimental solubility measurements to calibrate force fields .

- Explicit Solvent Simulations: Incorporate explicit water molecules in MD simulations to account for hydrogen bonding between the carboxylic acid group and solvent .

- pKa Adjustments: Use software like MarvinSuite to estimate the compound’s ionization state at physiological pH, which impacts solubility .

Q. Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., chloro and trifluoromethyl groups) via chemical shifts and coupling patterns .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-TOF) confirms molecular formula, particularly for distinguishing isotopic patterns of chlorine .

- X-ray Crystallography: Resolves ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. Advanced: How to characterize and mitigate impurities in synthesized batches?

Methodological Answer:

- HPLC-MS Analysis: Use reverse-phase HPLC with a C18 column and a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. MS detection identifies by-products like dehalogenated intermediates .

- Purification Strategies: Employ preparative HPLC or fractional crystallization using solvents with varying polarity (e.g., ethyl acetate/hexane) .

- Stability Studies: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify labile functional groups (e.g., hydrolytic cleavage of the benzoic acid moiety) .

Q. Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure, especially given the compound’s potential toxicity .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents) .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Q. Advanced: How to design enzyme inhibition assays targeting bacterial proliferation pathways?

Methodological Answer:

- Target Selection: Focus on enzymes like acetyl-CoA carboxylase (ACCase) or PPTases, which are implicated in bacterial lipid biosynthesis .

- Kinetic Assays: Use spectrophotometric methods (e.g., NADH depletion) to measure inhibition constants (Ki). Include positive controls (e.g., triclosan for ACCase) .

- Structural Analysis: Perform co-crystallization trials with the target enzyme to validate binding modes predicted by docking .

Properties

CAS No. |

505082-84-8 |

|---|---|

Molecular Formula |

C14H8ClF3O2 |

Molecular Weight |

300.66 g/mol |

IUPAC Name |

4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |

InChI Key |

OPTVEOGEPSMNOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.